molecular formula C9H5ClN2O3 B010152 6-Chloro-3-nitroquinolin-4-ol CAS No. 101861-61-4

6-Chloro-3-nitroquinolin-4-ol

Cat. No. B010152
M. Wt: 224.6 g/mol
InChI Key: OBLXWQXWGDQTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions starting from simple anilines or nitroanilines, through cyclization, nitrification, and halogenation steps. For instance, Zhao et al. (2017) described the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline through cyclization, nitrification, and chlorination, achieving an 85% yield under mild conditions suitable for large-scale studies (Lei Zhao, Fei Lei, & Yuping Guo, 2017). This indicates that a similar approach could potentially be applied to synthesize 6-Chloro-3-nitroquinolin-4-ol, with adjustments in the substitution pattern.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using techniques like NMR and X-ray diffraction. Gotoh and Ishida (2020) utilized these methods to determine the structures of hydrogen-bonded co-crystals of methylquinoline with nitrobenzoic acids, highlighting the importance of hydrogen bonding in the crystalline state (Kazuma Gotoh & H. Ishida, 2020). These analytical methods are crucial for understanding the molecular geometry and electronic structure of 6-Chloro-3-nitroquinolin-4-ol.

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, influenced by their functional groups. The nitro group in such compounds makes them amenable to nucleophilic substitution reactions, while the chloro group can undergo further halogenation or be replaced in coupling reactions. For example, Ziyadullaev et al. (2020) optimized the synthesis of 6-nitro-3,4-dihydroquinazolin-4-one, identifying temperature and reaction time as critical factors (Mirjalol E. Ziyadullaev et al., 2020). These insights suggest that the reactivity of 6-Chloro-3-nitroquinolin-4-ol towards various chemical transformations could be similarly influenced by its nitro and chloro substituents.

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. The presence of halogen and nitro groups can affect these properties by altering intermolecular forces. Studies like those by Luo and Sun (2014) on different crystalline forms of chloroquinolinones offer valuable information on how substituents affect the physical characteristics of such compounds (Yang‐Hui Luo & Baiwang Sun, 2014).

Chemical Properties Analysis

The chemical properties of 6-Chloro-3-nitroquinolin-4-ol, such as acidity, basicity, and reactivity, can be inferred from studies on similar compounds. The electron-withdrawing effects of the nitro group and the electron-donating effects of the chloro group influence its reactivity patterns. Research by Bawa et al. (2009) on the antimicrobial activity of quinoline hydrazone derivatives showcases the potential bioactive properties of quinoline derivatives, which could be relevant for 6-Chloro-3-nitroquinolin-4-ol (Sandhya Bawa et al., 2009).

Scientific Research Applications

  • Corrosion Inhibition : Quinoline derivatives, including 6-Chloro-3-nitroquinolin-4-ol, are effective in inhibiting the corrosion of mild steel in hydrochloric acid solutions. They increase polarization resistance and decrease double-layer capacitance (Lgaz et al., 2017).

  • Solid-Phase Synthesis : The compound is used in the efficient solid-phase synthesis of 3-hydroxy-2,7-disubstituted-6-nitroquinolin-4(1H)-ones, providing high purity and diverse hydroxyquinolinones (Křupková et al., 2009).

  • Cyclocondensation Reactions : It undergoes direct cyclocondensation with aromatic hydrazones in the presence of sodium hydride, yielding 3-aryl-1(3)H-pyrazolo[3,4-f]quinolines (Kawakami, Uehata, & Suzuki, 2000).

  • Potential in Bioreductive Activation Prodrug Systems : Novel 2-aryl-5-nitroquinolines, related to 6-Chloro-3-nitroquinolin-4-ol, show promise as bioreductive activation prodrug systems, possibly leading to the synthesis of fluorescent model drugs (Couch et al., 2008).

  • Pharmaceutical Applications : Derivatives of quinolines, including 6-Chloro-3-nitroquinolin-4-ol, have potential as pharmaceutical agents for treating various diseases like malaria, heart failure, and hypertension (Khodair et al., 1999).

  • Skraup-Type Synthesis : 2,2,3-Tribromopropanal is a versatile reagent for the Skraup-Type Synthesis of 3-Bromoquinolin-6-ols, enabling the transformation of diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines (Lamberth et al., 2014).

  • Crystal Structure Analysis : The crystal structures of quinoline derivatives, including 6-Chloro-3-nitroquinolin-4-ol, have been analyzed to reveal short hydrogen bonds linking acid and base molecules in crystals (Gotoh & Ishida, 2020).

  • Synthesis of Marine Alkaloids : The compound is used in the synthesis of marine alkaloids, with potential applications in pharmaceutical research. This includes the synthesis of batzelline C, isobatzelline C, discorhabdin C, and makaluvamine D (Roberts, Álvarez, & Joule, 1996).

Safety And Hazards

6-Chloro-3-nitroquinolin-4-ol is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and ensure adequate ventilation. In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

6-chloro-3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLXWQXWGDQTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650693
Record name 6-Chloro-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-nitroquinolin-4-ol

CAS RN

101861-61-4
Record name 6-Chloro-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3-nitro-quinolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-nitroquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-nitroquinolin-4-ol
Reactant of Route 3
6-Chloro-3-nitroquinolin-4-ol
Reactant of Route 4
6-Chloro-3-nitroquinolin-4-ol
Reactant of Route 5
6-Chloro-3-nitroquinolin-4-ol
Reactant of Route 6
6-Chloro-3-nitroquinolin-4-ol

Citations

For This Compound
1
Citations
M Bielinski - 2022 - ora.ox.ac.uk
… from commercially available 6-chloro-3-nitroquinolin-4-ol with an overall yield of 24% after 4 steps. First, in step f), intermediate 6 was synthesised from 6chloro-3-nitroquinolin-4-ol by …
Number of citations: 2 ora.ox.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.